1-Chlorobutane

Catalog No.
S589405
CAS No.
109-69-3
M.F
C4H9Cl
CH3(CH2)3Cl
C4H9Cl
M. Wt
92.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobutane

CAS Number

109-69-3

Product Name

1-Chlorobutane

IUPAC Name

1-chlorobutane

Molecular Formula

C4H9Cl
CH3(CH2)3Cl
C4H9Cl

Molecular Weight

92.57 g/mol

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3

InChI Key

VFWCMGCRMGJXDK-UHFFFAOYSA-N

SMILES

CCCCCl

Solubility

less than 1 mg/mL at 59° F (NTP, 1992)
0.01 M
PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER
Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)

Synonyms

1-Butylchloride; 1-Chlorobutane; Butyl Chloride; Chlorobutane; NSC 8419; n-Butyl Chloride; n-Chlorobutane; n-Propylcarbinyl Chloride

Canonical SMILES

CCCCCl

Solvent and Intermediate

-Chlorobutane acts as a versatile solvent in various scientific experiments. Its non-polar nature allows it to dissolve non-polar substances, including lipids, fats, and oils, making it valuable for:

  • Extracting and purifying biomolecules like proteins and lipids from biological samples [Source: National Institutes of Health, ]
  • Studying the behavior of hydrophobic molecules in solution

Moreover, 1-chlorobutane serves as a vital intermediate in the synthesis of numerous organic compounds due to its reactive chlorine atom. It readily participates in various chemical reactions, including:

  • Alkylation reactions to introduce a butyl group (CH3CH2CH2CH2-) into other molecules [Source: Royal Society of Chemistry, ]
  • Preparation of organometallic compounds containing metal-carbon bonds [Source: American Chemical Society, ]

Analytical Chemistry

-Chlorobutane plays a role in analytical chemistry techniques, particularly:

  • High-performance liquid chromatography (HPLC): It can act as a mobile phase component in HPLC for separating and analyzing various organic compounds [Source: Shimadzu, ]
  • Spectrophotometry: It can be used as a solvent for preparing solutions for analysis using techniques like ultraviolet-visible (UV-Vis) spectroscopy [Source: Thermo Fisher Scientific, ]

Environmental Testing

-Chlorobutane's presence can be indicative of environmental contamination, making it a target molecule in:

  • Monitoring air and water quality for the presence of industrial pollutants [Source: Environmental Protection Agency, ]
  • Identifying potential sources of environmental contamination [Source: Agency for Toxic Substances and Disease Registry, ]

1-Chlorobutane (C4H9Cl) is a colorless, flammable liquid classified as an alkyl halide. It is a simple organic molecule with a linear carbon chain of four carbons, where one terminal carbon is bonded to a chlorine atom and the remaining carbons are bonded to hydrogen atoms [].

1-Chlorobutane is a fundamental building block in organic synthesis and is used as a reference compound in various scientific studies due to its well-understood properties [].


Molecular Structure Analysis

The key feature of 1-chlorobutane's structure is its unbranched, tetrahedral carbon chain. Each of the four carbons (sp3 hybridization) forms four single bonds: three with hydrogen atoms and one with a chlorine atom. This tetrahedral arrangement gives the molecule a slightly polar character due to the electronegativity difference between chlorine and hydrogen [].

It's important to note that 1-chlorobutane exhibits conformational isomerism. The rotation around the single C-C bonds allows for different spatial arrangements, resulting in slightly different physical properties like dipole moment [].


Chemical Reactions Analysis

1-Chlorobutane undergoes various chemical reactions due to the reactive nature of the chlorine atom. Here are some notable examples:

  • Substitution Reactions

    1-Chlorobutane can act as a substrate in nucleophilic substitution reactions. For instance, it reacts with sodium hydroxide (NaOH) to form n-butanol (C4H9OH) and sodium chloride (NaCl).

    CH3(CH2)3Cl + NaOH → CH3(CH2)3OH + NaCl []

  • Elimination Reactions

    Under specific conditions (e.g., strong base as a catalyst), 1-chlorobutane can undergo elimination reactions. When heated with potassium hydroxide (KOH) in an alcoholic solution, it eliminates HCl to form 1-butene (CH3CH2CH2CH=CH2).

    CH3(CH2)3Cl + KOH (heat) → CH3CH2CH=CH2 + KCl + H2O []

  • Reactions with Grignard Reagents

    1-Chlorobutane reacts with Grignard reagents (RMgX) to form new carbon-carbon bonds. This reaction is useful for extending carbon chains in organic synthesis [].


Physical And Chemical Properties Analysis

  • Melting Point: -90 °C []
  • Boiling Point: 78 °C []
  • Density: 880 kg/m³ []
  • Solubility: Slightly soluble in water (0.6 g/L at 25 °C) but miscible with most organic solvents []
  • Stability: Relatively stable under normal conditions, but decomposes on heating to produce toxic fumes like hydrogen chloride (HCl) and phosgene (COCl2) [].

Mechanism of Action (Not Applicable)

1-Chlorobutane is a simple organic molecule and doesn't possess a specific biological mechanism of action.

1-Chlorobutane is a flammable liquid with a low flash point, posing a fire hazard. Its vapors are irritating to the eyes and respiratory system. Additionally, prolonged or repeated exposure can cause central nervous system depression [].

  • Flammability: Highly flammable liquid and vapor [].
  • Toxicity: Inhalation and skin contact can be harmful [].

Physical Description

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20°F. Boiling point 77-78°C (173°F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQ

XLogP3

2.6

Boiling Point

173.3 °F at 760 mm Hg (NTP, 1992)
78.6 °C
78.5 °C @ 760 mm Hg
77-79 °C

Flash Point

20 °F (NTP, 1992)
15 °F (-9 °C) (Closed Cup)
-12 °C

Vapor Density

3.2 (NTP, 1992) (Relative to Air)
3.2 (air= 1)
Relative vapor density (air = 1): 3.2

Density

0.8862 at 68 °F (USCG, 1999)
0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C
Relative density (water = 1): 0.89 (20 °C)

LogP

2.64 (LogP)
log Kow= 2.39
2.82

Odor

Unpleasant

Melting Point

-189.6 °F (NTP, 1992)
-123.1 °C
-123 °C

UNII

ZP7R667SGD

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Therapeutic Uses

MEDICATION (VET): ANTHELMINTIC FOR TREATMENT OF ROUND- & TAPEWORMS IN DOGS ...
MEDICATION (VET): Anthelmintic

Vapor Pressure

40 mm Hg at 41 °F ; 80.1 mm Hg at 68° F (NTP, 1992)
101.30 mmHg
80.1 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 11

Pictograms

Flammable

Flammable

Other CAS

109-69-3
25154-42-1

Associated Chemicals

Butane, 2-chloro (dl);53178-20-4
Butane, 2-chloro (l);78-86-4

Wikipedia

1-chlorobutane

Biological Half Life

0.35 Days

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

IRRADIATION OF ETHYLENE AND HYDROGEN CHLORIDE WITH COBALT 60
PREPD FROM N-BUTYL ALC BY HEATING WITH HYDROCHLORIC ACID & ANHYDROUS ZINC CHLORIDE.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Butane, 1-chloro-: ACTIVE

Analytic Laboratory Methods

The alternating current plasma detector for gas chromatography was shown to be a useful detector for selective organochlorine detection. A standard solution of n-butylchloride (NBC) was chromatographed at an oven temp of 85 °C and a calibration curve was constructed from the response data. The detection limit was determined to be 1.12 ng/sec and the correlation coefficient was 0.998.

Dates

Modify: 2023-08-15
Strong MJ, Garruto RM: Potentiation in the neurotoxic induction of experimental chronic neurodegenerative disorders: N-butyl benzenesulfonamide and aluminum chloride. Neurotoxicology. 1991 Fall;12(3):415-25. [PMID:1745433]
Kim SJ, Dwiatmoko AA, Choi JW, Suh YW, Suh DJ, Oh M: Cellulose pretreatment with 1-n-butyl-3-methylimidazolium chloride for solid acid-catalyzed hydrolysis. Bioresour Technol. 2010 Nov;101(21):8273-9. doi: 10.1016/j.biortech.2010.06.047. Epub 2010 Jul 1. [PMID:20594834]
Malihan LB, Nisola GM, Chung WJ: Brown algae hydrolysis in 1-n-butyl-3-methylimidazolium chloride with mineral acid catalyst system. Bioresour Technol. 2012 Aug;118:545-52. doi: 10.1016/j.biortech.2012.05.091. Epub 2012 May 26. [PMID:22721878]
Amato JS, Chung JY, Cvetovich RJ, Gong X, McLaughlin M, Reamer RA: Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. J Org Chem. 2005 Mar 4;70(5):1930-3. [PMID:15730326]
Kosuge T, Yokota M, Sawanishi H: Photochemical reactions on heterocyclic compounds. I. Nitration of quinoline 1-oxide with nitrosyl chloride and n-butyl nitrite. Chem Pharm Bull (Tokyo). 1965 Dec;13(12):1480-1. [PMID:5866250]
Li Y, Li Y, Niu X, Jie L, Shang X, Guo J, Li Q: Synthesis and antitumor activity of a new mixed-ligand complex di-n-butyl-(4-chlorobenzohydroxamato)tin(IV) chloride. J Inorg Biochem. 2008 Sep;102(9):1731-5. doi: 10.1016/j.jinorgbio.2008.05.002. Epub 2008 May 13. [PMID:18573534]
Foerster EH, Mason MF: Preliminary studies on the use of n-butyl chloride as an extractant in a drug screening procedure. J Forensic Sci. 1974 Jan;19(1):155-62. [PMID:4853734]
Maroz A, Hermann R, Naumov S, Brede O: Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. J Phys Chem A. 2005 Jun 2;109(21):4690-6. [PMID:16833809]
Shibata MA, Nakanishi K, Shibata M, Masui T, Miyata Y, Ito N: Promoting effect of sodium chloride in 2-stage urinary bladder carcinogenesis in rats initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine. Urol Res. 1986;14(4):201-6. [PMID:3787885]
WELTER CJ, JOHNSON DR: Effect of combined arecoline hydrobromide and n-butyl chloride complex on parasites of dogs. J Am Vet Med Assoc. 1962 Jan 1;140:62-4. [PMID:14006079]
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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